

In-Depth Technical Guide: Safety and Handling of 4'-Hydroxy diclofenac-d4

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Compound of Interest

Compound Name: 4'-Hydroxy diclofenac-d4

Cat. No.: B020009

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for **4'-Hydroxy diclofenac-d4**, a deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Hazard Identification and Classification

4'-Hydroxy diclofenac-d4 is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it falls into the following hazard categories:

- Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3][4]
- Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]

Signal Word: Danger

Hazard Statements:

- H301: Toxic if swallowed.
- H318: Causes serious eye damage.

Quantitative Toxicity Data

While a specific median lethal dose (LD50) for **4'-Hydroxy diclofenac-d4** is not readily available in the reviewed literature, its classification as GHS Category 3 for acute oral toxicity indicates an LD50 value within the range of 50 to 300 mg/kg for oral administration in rats.

For comparative purposes, the acute oral toxicity data for the parent compound, diclofenac sodium, is provided below.

Compound	Test Animal	Route	LD50
Diclofenac Sodium	Rat	Oral	53 mg/kg
Diclofenac Sodium	Mouse	Oral	95 mg/kg

Experimental Protocols for Hazard Assessment

The hazard classifications for 4'-Hydroxy diclofenac are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. The general procedure involves:

- Animal Selection: Healthy, young adult rodents (typically rats) are used.
- Dosing: The test substance is administered orally in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).
- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
- Classification: The substance is classified into a GHS category based on the number of animals that show signs of toxicity or die at specific dose levels.

Serious Eye Damage/Irritation - OECD Test Guideline

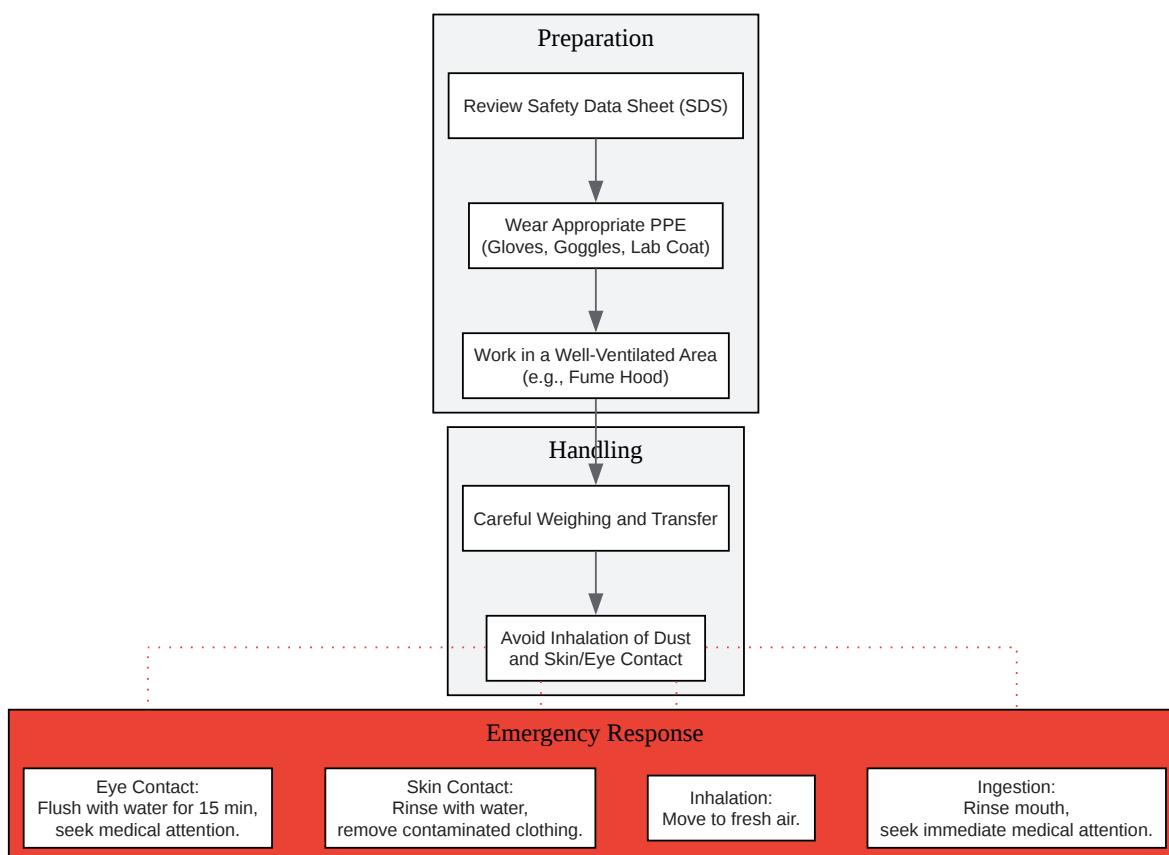
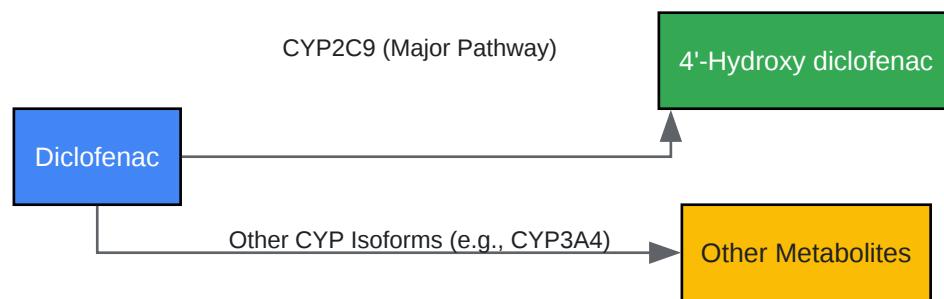
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This guideline outlines the procedure for assessing the potential of a substance to cause serious eye damage or irritation. The key steps are:

- Animal Selection: Typically, albino rabbits are used for this test.
- Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for up to 21 days to evaluate the extent of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).
- Classification: A substance is classified as causing Serious Eye Damage (Category 1) if the effects on the cornea, iris, or conjunctiva are not fully reversible within 21 days, or if it produces a specific level of corneal opacity or iritis in at least two of the three tested animals.

Metabolic Pathway of Diclofenac to 4'-Hydroxy diclofenac

Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathway leading to the formation of 4'-Hydroxy diclofenac involves the enzyme CYP2C9. Other minor metabolites are also formed through the action of other CYP isoforms like CYP3A4.

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